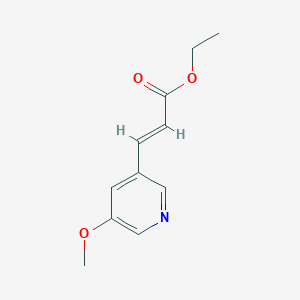

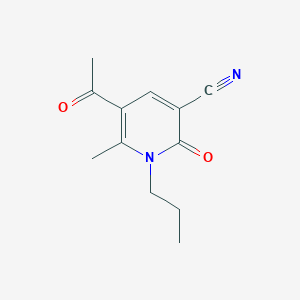

3-(methylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene group, a triazole group, and a methylthio group. These groups would likely confer a degree of aromaticity to the molecule, which could influence its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, its solubility could be influenced by the polar amide group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

A variety of chemical syntheses and characterizations of compounds similar to 3-(methylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide have been documented. For instance, the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its Ni and Pd complexes demonstrates the formation of new bonds between sulfur and nitrogen atoms, creating a five-membered ring. This compound was characterized using IR, 1 H-NMR, and 13 C-NMR spectroscopy, and mass spectrometry, alongside X-ray crystallography to elucidate its structure (Adhami et al., 2012).

Gelation Behavior and Supramolecular Assemblies

The study on N-(thiazol-2-yl)benzamide derivatives, including compounds with methyl functionality, highlights their role as supramolecular gelators. These compounds displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction, showcasing the impact of non-covalent interactions on gelation behavior (Yadav & Ballabh, 2020).

Molecular-Level Understanding of Inhibition Efficiency

Another application is observed in the study of 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, where compounds containing the methylthiophenyl moiety significantly inhibit corrosion of zinc in acidic medium. Density functional theory calculations helped analyze the inhibition mechanisms, linking molecular structures to their efficiencies, which is crucial for understanding corrosion inhibition at a molecular level (Gece & Bilgiç, 2012).

Antipathogenic and Anti-Influenza Virus Activity

Synthesis and antipathogenic activity of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, have been investigated for their potential against bacterial cells and biofilms. These compounds showed significant activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential for developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against the avian influenza virus, highlighting the potential for therapeutic applications (Hebishy, Salama, & Elgemeie, 2020).

Eigenschaften

IUPAC Name |

3-methylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS2/c1-21-14-4-2-3-11(7-14)15(20)16-8-12-9-19(18-17-12)13-5-6-22-10-13/h2-7,9-10H,8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLMOJWZSDQMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)